molecular formula C12H16N2S B8800994 4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

4-(PIPERIDINE-1-CARBOTHIOYL)ANILINE

Cat. No.: B8800994
M. Wt: 220.34 g/mol
InChI Key: JKKSMLIXGCREHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-carbothioyl)aniline: is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidine-1-carbothioyl)aniline typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method is the reaction of piperidine with 4-nitroaniline, followed by reduction to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidine-1-carbothioyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Piperidine-1-carbothioyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with piperidine moieties.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbothioyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Piperidine: A basic structure that forms the backbone of many derivatives.

    Piperine: An alkaloid found in black pepper with various biological activities.

    Piperidinone: A ketone derivative of piperidine with different chemical properties.

Uniqueness: 4-(Piperidine-1-carbothioyl)aniline is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

(4-aminophenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C12H16N2S/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9,13H2

InChI Key

JKKSMLIXGCREHV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(4-Acetamidothiobenzoyl)piperidine (131.2 g, 0.5 mole), ethanol (500 ml), water (1 l) and concentrated sulphuric acid (125 ml) were mixed together and refluxed for 16 hours with stirring; nearly all the solid dissolved during the first hour. The reaction mixture was cooled to about 40°C and filtered quickly to remove any insoluble material. The filtrate was then made alkaline with 6N sodium hydroxide solution using external ice-cooling. The yellow crystalline solid was filtered off, washed with water and dried in vacuo at a temperature of under 50°C. Recrystallisation of the crude product (91 g; m.p. 162°-164°) by dissolving in 6 volumes of warm chloroform (about 546 ml) followed by adding 5 volumes of petroleum ether (b.p. 40°-60°) (about 455 ml) yielded yellow crystals (85 g; 77.3%), m.p. 164°-165°.
Name
1-(4-Acetamidothiobenzoyl)piperidine
Quantity
131.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

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